![molecular formula C14H16N2O B1148360 2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile CAS No. 138716-55-9](/img/structure/B1148360.png)
2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile
Overview
Description
2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile is an organic compound with a complex structure that includes a dimethylamino group, a dimethylbenzoyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with dimethylamine to form an intermediate, which is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile is C13H15N2O, with a molecular weight of approximately 215.27 g/mol. The structure features a dimethylamino group attached to a methylene bridge, along with a phenyl ring that enhances its biological activity.
Anticancer Activity
Recent studies have identified this compound as a potential anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and ovarian cancer (A2780). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: A study published in Pharmaceuticals evaluated the antiproliferative activity of this compound against multiple cancer cell lines. Results indicated significant inhibitory effects, suggesting its potential as a lead compound for further development .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 5.6 | Induction of apoptosis |
A2780 | 4.2 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial properties, making it a candidate for further investigation in the field of infectious diseases.
Research Findings: In vitro studies showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. Further exploration into its mechanism could lead to the development of new antimicrobial therapies.
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound due to its dimethylamino moiety, which may enhance its ability to cross the blood-brain barrier. Preliminary studies suggest potential applications in treating neurodegenerative diseases.
Data Table: Neuropharmacological Effects
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)benzoic acid
- 4-(3,4-Dimethylbenzoyl)benzoic acid
- 3-(Dimethylamino)-2-(3,4-dimethylbenzoyl)phenoxyacetic acid
Uniqueness
2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile, also known by its CAS number 138716-55-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
- LogP : 2.45518 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 44.1 Ų
Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives in this class have been shown to inhibit key enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of the dimethylamino group contributes to the compound's ability to scavenge free radicals.
- Modulation of Cell Signaling Pathways : Some studies suggest that these compounds can influence pathways related to cell proliferation and apoptosis.
Anticancer Potential
Research has indicated that compounds with similar functionalities can induce apoptosis in cancer cells through the modulation of mitochondrial pathways. For instance, derivatives have been shown to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death.
Neuroprotective Effects
The dimethylamino group is often associated with neuroprotective effects in various models of neurodegeneration. Compounds exhibiting this structure have been shown to protect neuronal cells from oxidative stress and excitotoxicity.
Case Studies
Properties
IUPAC Name |
3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-5-6-12(7-11(10)2)14(17)13(8-15)9-16(3)4/h5-7,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJLHUYEQFNZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=CN(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160083 | |
Record name | α-[(Dimethylamino)methylene]-3,4-dimethyl-β-oxobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-55-9 | |
Record name | α-[(Dimethylamino)methylene]-3,4-dimethyl-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138716-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(Dimethylamino)methylene]-3,4-dimethyl-β-oxobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.